molecular formula C21H28N6O2 B15103556 N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide

Cat. No.: B15103556
M. Wt: 396.5 g/mol
InChI Key: SNJVLFHJJCRRLW-UHFFFAOYSA-N
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Description

This compound is a synthetic indole-based acetamide derivative characterized by a 4-methoxyindole core linked via an ethyl chain to an acetamide scaffold. The acetamide moiety is further substituted with a cyclohexyl group bearing a 1H-1,2,3,4-tetraazole (tetrazolylmethyl) functional group.

Properties

Molecular Formula

C21H28N6O2

Molecular Weight

396.5 g/mol

IUPAC Name

N-[2-(4-methoxyindol-1-yl)ethyl]-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide

InChI

InChI=1S/C21H28N6O2/c1-29-19-7-5-6-18-17(19)8-12-26(18)13-11-22-20(28)14-21(9-3-2-4-10-21)15-27-16-23-24-25-27/h5-8,12,16H,2-4,9-11,13-15H2,1H3,(H,22,28)

InChI Key

SNJVLFHJJCRRLW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CN2CCNC(=O)CC3(CCCCC3)CN4C=NN=N4

Origin of Product

United States

Preparation Methods

The synthesis of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide typically involves multiple steps:

Chemical Reactions Analysis

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide undergoes various chemical reactions:

    Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxindole derivatives.

    Reduction: The compound can undergo reduction reactions, particularly at the tetraazole ring, using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions can occur on the indole ring, especially at the 3-position, using reagents like halogens or nitro compounds.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s indole and tetraazole moieties make it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Due to its potential biological activities, it is investigated for its antiviral, anti-inflammatory, and anticancer properties.

    Industry: It can be used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a systematic comparison of the target compound with analogous indole-acetamide derivatives reported in the literature.

Structural Analogues

Compound Name Core Structure Key Substituents Heterocycle Biological Activity Reference
Target Compound Indole + acetamide 4-Methoxyindole, tetrazolylmethyl-cyclohexyl 1H-1,2,3,4-Tetraazole Not explicitly reported (inference: kinase modulation)
N-(3-Chloro-4-fluorophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide (10j) Indole + acetamide 4-Chlorobenzoyl, chloro-fluorophenyl None Anticancer (Bcl-2/Mcl-1 inhibition)
2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(pyridin-2-yl)acetamide (10m) Indole + acetamide 4-Chlorobenzoyl, pyridinyl None Anticancer (Bcl-2/Mcl-1 inhibition)
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) Triazole + acetamide Naphthalene, phenyl 1,2,3-Triazole Antifungal/antibacterial (inference)
NZ-65 (R)-2-(3-(3,5-bis(trifluoromethyl)phenyl)ureido)-N-(2,4-difluorophenyl)-2-(4-((1-(2-(2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamido)ethoxy)ethyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)acetamide Indole + triazole + acetamide Trifluoromethyl, triazole-polyether 1,2,3-Triazole ULK1-dependent mitochondrial degradation (AUTACs)

Key Structural and Functional Differences

Heterocyclic Motifs :

  • The target compound employs a tetrazole ring, which is more electron-deficient and metabolically stable compared to the triazole rings in compounds like 6a or NZ-65 . Tetrazoles are often used as bioisosteres for carboxylic acids, enhancing membrane permeability.
  • In contrast, triazole-containing derivatives (e.g., 6a ) rely on copper-catalyzed azide-alkyne cycloaddition (CuAAC) for synthesis, whereas tetrazole synthesis may require distinct methods like [2+3] cycloaddition with nitriles .

Substituent Effects: The 4-methoxyindole group in the target compound may enhance π-π stacking interactions with hydrophobic enzyme pockets, similar to the 4-chlorobenzoyl group in 10j and 10m .

Biological Activity Trends :

  • Indole-acetamides with electron-withdrawing groups (e.g., 10j , 10m ) exhibit anticancer activity via Bcl-2/Mcl-1 inhibition, with IC₅₀ values in the micromolar range .
  • Triazole-acetamides (e.g., 6a ) show moderate antimicrobial activity (MIC: 8–32 µg/mL against S. aureus) but lack data on cytotoxicity .
  • The tetrazole in the target compound may confer unique pharmacokinetic advantages, such as resistance to oxidative metabolism, though biological data are pending.

Physicochemical and Spectral Comparisons

Property Target Compound 10j 6a
Molecular Weight ~540 (estimated) 481.3 393.4
LogP ~3.5 (predicted) 4.1 2.8
IR (C=O stretch) ~1680 cm⁻¹ (predicted) 1678 cm⁻¹ 1671 cm⁻¹
HRMS Accuracy Δ 0.6 ppm (calc. vs. exp.) Δ 0.6 ppm (calc. vs. exp.)
  • The target compound’s cyclohexyl-tetrazole group likely increases hydrophobicity (higher LogP) compared to 6a but retains hydrogen-bonding capacity via the tetrazole N-H.

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